(E)-pentyl 2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
There is a research paper that discusses a new effective approach to the synthesis of some novel series of (Z)-2-((4-oxo-5-(thiophen-2-ylmethylene)-4,5-dihydrothiazol-2-yl)amino) substituted acid . The synthesis is reported to occur at room temperature, with less reaction time and good to excellent yields .Chemical Reactions Analysis
The same research paper also discusses the synthesis of this compound, which could be considered a chemical reaction .Scientific Research Applications
Thiazolidinones in Medicinal Chemistry
Thiazolidinones, including compounds with structural similarities to "(E)-pentyl 2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetate," have been extensively studied for their potential as antimicrobial, antitumor, and antidiabetic agents. These compounds serve as a significant scaffold in medicinal chemistry due to their diverse range of biological activities and the opportunities they offer for structural modification. The integration of the thiazolidinone core with various structural fragments has led to the development of numerous lead molecules against various clinical disorders, highlighting the importance of such derivatives in drug discovery and development (Gurpreet Singh et al., 2022).
Bioactivity of Thiazolidin-4-Ones
Further exploration into thiazolidin-4-ones, a closely related class, reveals their significant bioactive potential, encompassing antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The study of these compounds, including their structure-activity relationships and the influence of different substituents on their biological activity, is crucial for optimizing the design of more efficient drug agents (Dominika Mech et al., 2021).
Properties
IUPAC Name |
pentyl 2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S3/c1-2-3-4-7-19-13(17)10-16-14(18)12(22-15(16)20)9-11-6-5-8-21-11/h5-6,8-9H,2-4,7,10H2,1H3/b12-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHKSKDCHAFOTC-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)CN1C(=O)C(=CC2=CC=CS2)SC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC(=O)CN1C(=O)/C(=C\C2=CC=CS2)/SC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.